![molecular formula C7H6BF4K B2454155 Potassium (3-fluorobenzyl)trifluoroborate CAS No. 2126821-95-0](/img/structure/B2454155.png)
Potassium (3-fluorobenzyl)trifluoroborate
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Overview
Description
Potassium (3-fluorobenzyl)trifluoroborate is a type of organoboron reagent . It has the CAS Number: 2126821-95-0 and a molecular weight of 216.03 . It is a solid at room temperature .
Synthesis Analysis
Potassium trifluoroborates, including this compound, are often used as the primary boron source in Suzuki–Miyaura-type reactions . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BF4.K/c9-7-3-1-2-6 (4-7)5-8 (10,11)12;/h1-4H,5H2;/q-1;+1
. Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .Scientific Research Applications
Improved Synthesis Methods
An enhanced synthesis method for potassium trifluoroborate compounds, including potassium (trifluoromethyl)trifluoroborate, was developed by Molander and Hoag (2003), offering a more efficient production process for these compounds (Molander & Hoag, 2003).
Application in Hydrogenation Processes
Potassium trifluoroborates, such as potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, are utilized in Pd-catalyzed hydrogenation, producing β-trifluoromethylstyrenes, as demonstrated in research by Ramachandran and Mitsuhashi (2015) (Ramachandran & Mitsuhashi, 2015).
Use in Spectroscopic Studies
Potassium 1-fluorobenzoyltrifluoroborate has been characterized using various spectroscopic techniques, which include FT-IR, Raman, and UV-Visible spectroscopy, as detailed in the study by Iramain et al. (2020) (Iramain et al., 2020).
Catalysis Research
Potassium aryl- and alkenyltrifluoroborates are used in palladium-catalyzed 1,2-addition to aldehydes, demonstrating their utility in producing a variety of carbinol derivatives, as explored by Kuriyama et al. (2008) (Kuriyama et al., 2008).
Cross-Coupling Reactions
The utility of potassium trifluoroborates in Suzuki cross-coupling reactions, including potassium alkenyltrifluoroborates, has been demonstrated by Molander and Rivero (2002), highlighting their stability and effectiveness in various cross-coupling settings (Molander & Rivero, 2002).
Role in Suzuki-Miyaura Coupling
Potassium trifluoroborates play a significant role in Suzuki–Miyaura coupling reactions. Butters et al. (2010) examined how potassium aryl trifluoroborates interact in these reactions, revealing their efficiency and the importance of endogenous components (Butters et al., 2010).
Mechanism of Action
Target of Action
Potassium (3-fluorobenzyl)trifluoroborate is a type of organotrifluoroborate, which are commonly used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are aryl halides, with which it reacts to form carbon-carbon bonds .
Mode of Action
The compound acts as a nucleophilic boronated coupling reagent . In the presence of a catalyst, it reacts with aryl halides to construct a carbon-carbon bond . This reaction is part of the Suzuki-Miyaura cross-coupling process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an aryl halide . In the transmetalation step, the organotrifluoroborate transfers the organic group from boron to palladium .
Pharmacokinetics
As a solid compound , its bioavailability would likely depend on factors such as solubility and stability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, including thiophene derivatives .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be affected by the presence of other functional groups and the reaction conditions.
Safety and Hazards
Future Directions
Potassium trifluoroborates are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This suggests that they have a promising future in the field of organic synthesis.
properties
IUPAC Name |
potassium;trifluoro-[(3-fluorophenyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFYDJPNPDLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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